molecular formula C13H10N4O2 B8365772 5-nitro-1-(pyridin-2-ylmethyl)-1H-indazole

5-nitro-1-(pyridin-2-ylmethyl)-1H-indazole

Cat. No. B8365772
M. Wt: 254.24 g/mol
InChI Key: BDVQVFHQWHRDOR-UHFFFAOYSA-N
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Patent
US06881737B2

Procedure details

To a solution of 5-nitroindazole (2 g, 12.3 mmol) in DMF (20 mL) was added K2CO3 (5.1 g, 36.8 mmol) and 2-(bromomethyl)-pyridine (2.2 g, 13.5 mmol). The resulting mixture was stirred at RT for 3.5 days, then poured into 100 mL of water. The resulting slurry was filtered, rinsed once with water and dried in vacuo giving a solid. The crude material was purified by chromatography (SiO2, elution with 3:1 EtOAc-hexanes followed by EtOAc followed by 7:1 CH2C2—MeOH) giving 5-nitro-1-pyridin-2-ylmethyl-1H-indazole and 5-nitro-2-pyridin-2-ylmethyl-1H-indazole.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1.O>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1)[N:8]=[CH:7]2)([O-:3])=[O:2].[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1)[CH2:7]2)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Name
Quantity
5.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.2 g
Type
reactant
Smiles
BrCC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 3.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
rinsed once with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
giving a solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (SiO2, elution with 3:1 EtOAc-hexanes followed by EtOAc followed by 7:1 CH2C2—MeOH)

Outcomes

Product
Details
Reaction Time
3.5 d
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC1=NC=CC=C1
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CN(NC2=CC1)CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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